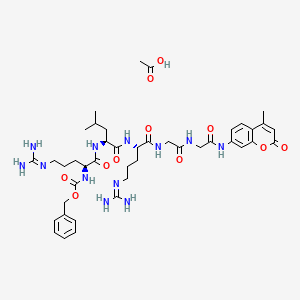

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate

概要

説明

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate is a synthetic fluorogenic substrate used primarily in biochemical research. It is designed to be a substrate for deubiquitinating enzymes, such as isopeptidase T (IPaseT) and other ubiquitin C-terminal hydrolases (UCHs). The compound is known for its high specificity and efficiency in enzymatic assays, making it a valuable tool in studying protein degradation pathways.

作用機序

Target of Action

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate, also known as MFCD18782513, is primarily targeted towards the deubiquitinating enzyme isopeptidase T (IPaseT) and other ubiquitin C-terminal hydrolases (UCHs) . These enzymes play a crucial role in the regulation of protein degradation, cell cycle, and DNA repair.

Mode of Action

The compound acts as a fluorogenic substrate for its target enzymes . It interacts with these enzymes based on the C-termini of ubiquitin, leading to changes in the enzymatic activity. The kcat/Km value of this interaction is reported to be 95 M⁻¹s⁻¹ .

Biochemical Pathways

The action of this compound affects the ubiquitin-proteasome pathway , which is responsible for protein degradation . By acting on the deubiquitinating enzymes, it influences the removal of ubiquitin from proteins, thereby affecting their degradation and the overall protein turnover in the cell.

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The action of this compound results in the modulation of the activity of deubiquitinating enzymes. This can lead to changes in protein degradation rates, potentially affecting various cellular processes such as cell cycle progression and DNA repair .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that the presence of this solvent can impact its action . Furthermore, factors such as temperature and pH may also affect the compound’s stability and interaction with its target enzymes.

生化学分析

Biochemical Properties

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate interacts with several enzymes and proteins. It serves as a fluorogenic substrate for the deubiquitinating enzyme isopeptidase T (IPaseT) and other ubiquitin C-terminal hydrolases (UCHs) based on the C-termini of ubiquitin . The compound’s interactions with these enzymes are crucial for its role in biochemical reactions.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a protease inhibitor. It has been shown to inhibit the activity of histidine proteases and to inhibit proteolysis by the proteasome in a kinetic assay . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. As a protease inhibitor, it blocks the activity of the proteasome . It also inhibits the activity of histidine proteases .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate involves multiple steps, starting with the protection of amino acids and coupling reactions. The process typically includes:

Protection of amino acids: Protecting groups are used to prevent unwanted reactions at specific sites.

Peptide bond formation: Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate (PyBOP) are used to form peptide bonds.

Deprotection: Removing the protecting groups to yield the final product.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and purity. Quality control measures are also in place to ensure the consistency and reliability of the product.

化学反応の分析

Types of Reactions: Z-Arg-Leu-Arg-Gly-Gly-AMC acetate primarily undergoes hydrolysis reactions catalyzed by deubiquitinating enzymes. The fluorogenic AMC (7-amino-4-methylcoumarin) moiety is released upon enzymatic cleavage, which can be quantified using fluorescence measurements.

Common Reagents and Conditions:

Enzymes: Isopeptidase T (IPaseT) and other ubiquitin C-terminal hydrolases (UCHs).

Conditions: Assays are typically conducted at physiological pH and temperature to mimic cellular conditions.

Major Products Formed: The major product of the reaction is AMC, which is fluorescent and can be easily detected and quantified.

科学的研究の応用

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate is widely used in scientific research due to its role as a fluorogenic substrate for deubiquitinating enzymes. Its applications include:

Chemistry: Studying enzyme kinetics and mechanisms of action.

Biology: Investigating protein degradation pathways and ubiquitin-proteasome system.

Medicine: Screening for inhibitors of deubiquitinating enzymes, which are potential therapeutic targets for various diseases.

Industry: Developing assays for drug discovery and biotechnological applications.

類似化合物との比較

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate is unique in its high specificity and efficiency as a fluorogenic substrate for deubiquitinating enzymes. Similar compounds include:

Z-Arg-Arg-AMC: Another fluorogenic substrate for deubiquitinating enzymes, but with a different peptide sequence.

Ubiquitin-AMC: A substrate based on the full-length ubiquitin protein.

These compounds are used in similar applications but may differ in their specificity and sensitivity.

特性

IUPAC Name |

acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56N12O9.C2H4O2/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26;1-2(3)4/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46);1H3,(H,3,4)/t28-,29-,30-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCHSTIEMRFRPU-SZOHVZSOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H60N12O11 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride](/img/structure/B6288683.png)

![Calix[8]quinone](/img/structure/B6288685.png)

![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)

![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)

![Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)](/img/structure/B6288721.png)

![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)

![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)

![Tetrapentyloxy-bromocalix[4]arene](/img/structure/B6288738.png)

![NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)](/img/structure/B6288750.png)

![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)